molecular formula C10H15NO3 B3395591 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione CAS No. 776-26-1

3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione

Cat. No. B3395591
CAS RN: 776-26-1
M. Wt: 197.23 g/mol
InChI Key: UTUYNFPDCDQSSH-UHFFFAOYSA-N
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Description

“3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione” is a compound that belongs to the class of pyrrolidines . Pyrrolidines are nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a five-membered saturated scaffold .


Molecular Structure Analysis

The molecular structure of “3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains acetyl and 2-methylpropyl substituents .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione” are not detailed in the available literature, pyrrolidine derivatives are known to be versatile in chemical reactions . They can undergo various transformations, including ring construction and functionalization .

Future Directions

The pyrrolidine scaffold, to which “3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione” belongs, continues to be of great interest in drug discovery . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-5(2)4-7-9(13)8(6(3)12)10(14)11-7/h5,7-8H,4H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUYNFPDCDQSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)C(C(=O)N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558675
Record name 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione

CAS RN

776-26-1
Record name 3-Acetyl-5-(2-methylpropyl)pyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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